2-Chloro-3-(4-isopropylphenyl)-1-propene
Overview
Description
2-Chloro-3-(4-isopropylphenyl)-1-propene is an organic compound characterized by the presence of a chloro group and an isopropyl-substituted phenyl group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-isopropylphenyl)-1-propene typically involves the chlorination of 3-(4-isopropylphenyl)-1-propene. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(4-isopropylphenyl)-1-propene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Addition: Bromine or hydrogen chloride in inert solvents like carbon tetrachloride.
Oxidation: Peracids such as m-chloroperbenzoic acid for epoxidation.
Major Products
Substitution: Formation of 3-(4-isopropylphenyl)-1-propanol or 3-(4-isopropylphenyl)-1-propylamine.
Addition: Formation of 2,3-dibromo-3-(4-isopropylphenyl)propane or 2-chloro-3-(4-isopropylphenyl)propane.
Oxidation: Formation of 2-chloro-3-(4-isopropylphenyl)oxirane.
Scientific Research Applications
2-Chloro-3-(4-isopropylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(4-isopropylphenyl)-1-propene involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the propene moiety can undergo electrophilic addition. These interactions can lead to the formation of various products that may exhibit biological or chemical activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(4-isopropylphenyl)-3-methyl-1-butanone: An aromatic ketone with similar structural features.
3-(4-Isopropylphenyl)-1-propene: The parent compound without the chloro substitution.
Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-propan-2-ylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl/c1-9(2)12-6-4-11(5-7-12)8-10(3)13/h4-7,9H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIBTLDTMKIRSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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